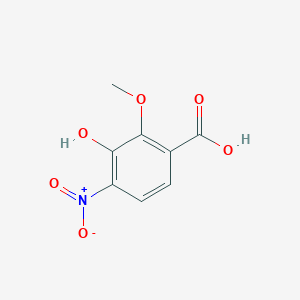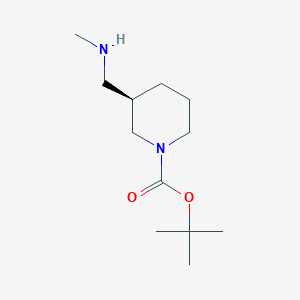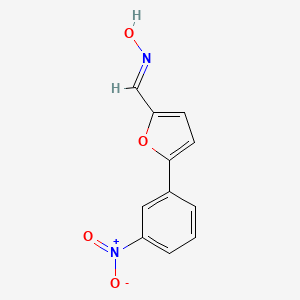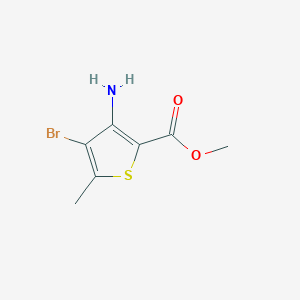![molecular formula C14H18O2 B3046910 Cyclohexanone, 4-[(phenylmethoxy)methyl]- CAS No. 132452-43-8](/img/structure/B3046910.png)
Cyclohexanone, 4-[(phenylmethoxy)methyl]-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-Methylcyclohexanone, involves the reaction of sodium hypochlorite and acetic acid to yield hypochlorous acid. This acid is then added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction .Molecular Structure Analysis
The molecular structure of a similar compound, 4-Methylcyclohexanone, consists of a six-carbon cyclic molecule with a ketone functional group . The exact structure of “Cyclohexanone, 4-[(phenylmethoxy)methyl]-” would likely be similar, with an additional phenylmethoxy methyl group attached.Applications De Recherche Scientifique
Molecular Structure and Crystallography
Studies reveal insights into the molecular and crystal structures of Cyclohexanone derivatives. For instance, the cyclohexanone ring often exhibits a chair conformation, with substituent groups influencing the overall molecular geometry and intermolecular interactions. These structural details are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Begum et al., 2012), (Kutulya et al., 2008).
Catalytic Applications
Research on Cyclohexanone derivatives has also explored their use as intermediates in catalytic processes. For example, derivatives have been investigated for their potential in the selective hydrogenation of phenol to cyclohexanone, a critical intermediate in the manufacture of polyamides in the chemical industry. This highlights the compound's relevance in catalysis and materials science (Wang et al., 2011).
Chemical Synthesis and Reactions
Cyclohexanone derivatives undergo various chemical reactions, forming new compounds with potential applications in pharmaceuticals and organic materials. Studies have detailed reactions with organophosphorus compounds, highlighting synthetic routes to new molecules and providing insights into the chemistry of Cyclohexanone derivatives (Scheibye et al., 1982).
Material Science and Polymer Chemistry
The structural properties of Cyclohexanone derivatives have implications for material science, particularly in the synthesis and design of novel polymers and materials. Research has focused on the synthesis and polymerization of functional cyclic esters derived from Cyclohexanone, aiming at developing hydrophilic aliphatic polyesters with wide-ranging applications (Trollsås et al., 2000).
Spectroscopy and Computational Chemistry
Spectroscopic and computational studies on Cyclohexanone derivatives provide valuable information on their electronic structure, vibrational properties, and potential reactivity. Such studies are essential for understanding the fundamental properties of these compounds and their behavior in different chemical contexts (Amalanathan et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-(phenylmethoxymethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMBHVIWLMZUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439996 | |
| Record name | Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
CAS RN |
132452-43-8 | |
| Record name | Cyclohexanone, 4-[(phenylmethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


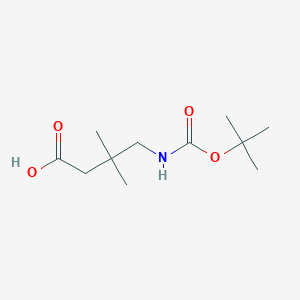
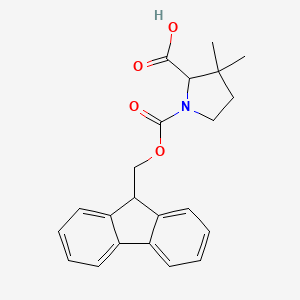

![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
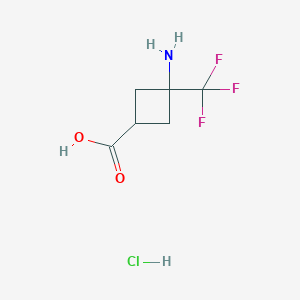

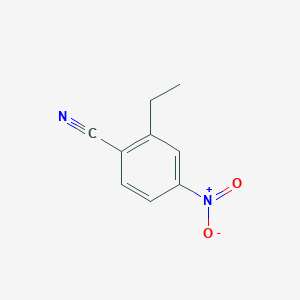

![(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid](/img/structure/B3046843.png)

